Trimethylsilyl bis(2-methylpropyl)carbamate
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Overview
Description
Trimethylsilyl diisobutylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisobutylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical inertness, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl diisobutylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with diisobutylcarbamate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product by neutralizing the hydrochloric acid by-product .
Industrial Production Methods
Industrial production of trimethylsilyl diisobutylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl diisobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield diisobutylcarbamate and trimethylsilanol.
Oxidation and Reduction: While the trimethylsilyl group is generally inert, the carbamate moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Diisobutylcarbamate and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced forms of the carbamate moiety.
Scientific Research Applications
Trimethylsilyl diisobutylcarbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to protect functional groups during synthesis.
Industry: Utilized in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl diisobutylcarbamate involves the protection of functional groups through the formation of stable silyl ethers or carbamates. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. Upon deprotection, the trimethylsilyl group is removed, revealing the original functional group .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl cyanide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethylsilyl diisobutylcarbamate is unique due to its combination of a trimethylsilyl group and a diisobutylcarbamate moiety. This dual functionality allows it to serve as a versatile protecting group in organic synthesis, providing both steric protection and chemical stability .
Properties
CAS No. |
89029-17-4 |
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Molecular Formula |
C12H27NO2Si |
Molecular Weight |
245.43 g/mol |
IUPAC Name |
trimethylsilyl N,N-bis(2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H27NO2Si/c1-10(2)8-13(9-11(3)4)12(14)15-16(5,6)7/h10-11H,8-9H2,1-7H3 |
InChI Key |
WBNFOHDLXMIOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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